molecular formula C6H6AsNO5 B135203 Nitarsone CAS No. 98-72-6

Nitarsone

Cat. No. B135203
CAS RN: 98-72-6
M. Wt: 247.04 g/mol
InChI Key: FUUFQLXAIUOWML-UHFFFAOYSA-N
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Description

Nitarsone is an organoarsenic compound that has been used as a poultry drug, particularly in the treatment and prevention of turkey histomoniasis disease. It is known for its lower toxicity compared to inorganic arsenic sources, which is attributed to the stability conferred by a partial double C–As bond in its structure. This stability prevents this compound from converting to more toxic mineral-like arsenic forms under physiological conditions .

Synthesis Analysis

The synthesis of this compound is not directly detailed in the provided papers. However, nitrosonium cation (NO+), which is structurally related to this compound, can be synthesized through the reaction of NOCl and SnCl4 in CH2Cl2, resulting in nitrosonium hexachlorostannate (NO)2[SnCl6]. This compound has been used in the synthesis of isoxazolines by reacting with arylcyclopropanes .

Molecular Structure Analysis

This compound crystallizes in the monoclinic space group P21/n, with unit cell parameters indicating the presence of four molecules per unit cell that form infinite chains of dimers through hydrogen bonding. The crystal structure reveals a partial double bond between carbon and arsenic (C–As), measuring 1.866(5) Å, which is key to its stability and lower toxicity .

Chemical Reactions Analysis

While the specific chemical reactions involving this compound are not described in the provided papers, related compounds such as nitrones and nitrosonium cations participate in various chemical reactions. Nitrones are versatile reagents used in the synthesis of heterocyclic compounds through reactions such as [3+3]-cycloadditions, internal redox cyclizations, electrocyclizations, and metal-catalyzed cyclizations . The nitrosonium cation is involved in the synthesis of heterocyclic compounds and has nitrosating activity in reactions with arylcyclopropanes .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not extensively discussed in the provided papers. However, the crystal structure analysis provides insight into its solid-state properties, such as the arrangement of molecules in the crystal lattice and the nature of hydrogen bonding . The stability of this compound under physiological conditions suggests that its chemical properties prevent its conversion to more toxic arsenic forms .

Relevant Case Studies

A significant case study involving this compound is its impact on arsenic species in turkey meat and the associated exposure and risk assessment. Before its withdrawal from the U.S. market in 2015, this compound use in poultry led to increased levels of inorganic arsenic (iAs) and methylarsonate (MA) in turkey meat. The study estimated that the use of this compound could result in additional cases of bladder or lung cancer among consumers, supporting the decision to remove this compound from the market .

Scientific Research Applications

Nitarsone in Poultry Health Research

Recent studies highlight this compound's significance in poultry health, particularly in addressing histomonosis, a disease primarily detrimental to turkeys and caused by Histomonas meleagridis. Traditionally, this compound was utilized for its therapeutic properties against this parasite, which often results in high mortality rates within turkey flocks. The removal of this compound from the market has posed significant challenges for the poultry industry, lacking approved alternatives for prophylaxis, therapeutics, or vaccines against histomonosis. This has led to increased research into phytogenic compounds and the potential for vaccine development as alternative strategies to combat the disease. Notable advancements include demonstrating safety and efficacy in experimental vaccine trials, though further research is needed to refine these approaches (Beer et al., 2022).

Future Directions

Nitarsone was withdrawn from the U.S. market in 2015, but its use in other countries may continue . The results of a study support the U.S. Food and Drug Administration’s removal of this compound from the U.S. market and further support its removal from the global marketplace .

properties

IUPAC Name

(4-nitrophenyl)arsonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6AsNO5/c9-7(10,11)5-1-3-6(4-2-5)8(12)13/h1-4H,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUUFQLXAIUOWML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])[As](=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6AsNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

60348-34-7 (di-hydrochloride salt)
Record name Nitarsone [USAN:INN]
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DSSTOX Substance ID

DTXSID9045007
Record name Nitarsone
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Molecular Weight

247.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid
Record name Nitarsone
Source Human Metabolome Database (HMDB)
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CAS RN

98-72-6
Record name Nitarsone
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Melting Point

298 - 300 °C
Record name Nitarsone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031822
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does nitarsone exert its antiprotozoal effect against Histomonas meleagridis?

A1: While the precise mechanism of action remains unclear, research suggests this compound targets Histomonas meleagridis through disruption of its metabolic processes. [] This disruption likely stems from the arsenic moiety, interfering with essential enzymes and pathways within the parasite. []

Q2: What is the molecular formula and weight of this compound?

A2: this compound has a molecular formula of C6H6AsNO6 and a molecular weight of 263.05 g/mol. [, ]

Q3: Is there any spectroscopic data available for this compound?

A3: Yes, researchers have employed various spectroscopic techniques to characterize this compound. These include high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) and atomic fluorescence spectrometry (AFS) for identification and quantification. [, ]

Q4: Does this compound exhibit any catalytic properties?

A4: this compound is not primarily recognized for catalytic properties. Its primary application has been as an antiprotozoal agent in poultry production. [, ]

Q5: Have any computational studies been conducted on this compound?

A5: While computational studies specifically focusing on this compound are limited in the provided research, its structure and properties make it amenable to techniques like molecular docking and quantitative structure-activity relationship (QSAR) modeling. These approaches could potentially shed light on its interaction with biological targets and aid in the development of alternative compounds. []

Q6: What formulation strategies have been employed to deliver this compound in poultry feed?

A6: this compound is typically incorporated into poultry feed at specific concentrations. Research has focused on evaluating its efficacy at different dietary levels. [, , ]

Q7: What in vivo models have been used to evaluate the efficacy of this compound against histomonosis?

A7: Researchers have employed turkey poults as an in vivo model to assess the efficacy of this compound against histomonosis. [, , , , , , ] These studies typically involve challenging birds with Histomonas meleagridis and evaluating the effects of this compound on lesion development, mortality, and performance parameters.

Q8: Has resistance to this compound been observed in Histomonas meleagridis?

A8: Yes, studies have reported reduced sensitivity of Histomonas meleagridis to this compound both in vitro and in vivo. [, ] This emerging resistance underscores the need for alternative strategies to control histomonosis.

Q9: What are the potential toxicological concerns associated with this compound use?

A9: The primary concern with this compound is its potential to contribute to inorganic arsenic residues in poultry products. Inorganic arsenic is a known human carcinogen and has been linked to various adverse health effects. [, ]

A9: The provided research primarily focuses on this compound's use as an antiprotozoal agent in poultry and its environmental fate. These aspects require further investigation and are beyond the scope of the available data.

Q10: What analytical methods are commonly used to determine this compound residues in food and environmental samples?

A10: Researchers utilize a combination of techniques to detect and quantify this compound residues. These methods often involve extraction procedures followed by chromatographic separation and sensitive detection. Common techniques include:

  • Solid-phase extraction (SPE): Used to isolate and concentrate this compound from complex matrices. [, ]
  • High-performance liquid chromatography (HPLC): Separates this compound from other compounds based on its chemical properties. [, , , , ]
  • Atomic fluorescence spectrometry (AFS): Provides highly sensitive and selective detection of arsenic species, including this compound. [, , , ]
  • Mass spectrometry (MS): Confirms the identity and quantity of this compound based on its mass-to-charge ratio. [, , , , , ]

Q11: How does this compound impact the environment following its use in poultry production?

A11: this compound used in poultry production primarily enters the environment through poultry litter, which is often applied to agricultural fields as fertilizer. [, ] While fresh litter contains mostly this compound, it can degrade into inorganic arsenic in the soil, posing a risk to water resources. [, ] Runoff from fields amended with poultry litter can contaminate surface waters, potentially impacting aquatic ecosystems and drinking water sources. [, ]

Q12: How does the solubility of this compound in different solvents affect its extraction and analysis?

A12: While the research provided does not explicitly discuss this compound's solubility in various solvents, it does highlight the use of methanol and acidic aqueous solutions for extraction. [, ] Optimizing the extraction solvent based on this compound's solubility is crucial for efficient recovery and accurate analysis.

Q13: What are the key parameters considered during the validation of analytical methods for this compound determination?

A13: Validation of analytical methods for this compound is crucial to ensure their reliability and accuracy. Key parameters considered during validation include:

  • Linearity: The ability of the method to generate a linear response over a defined concentration range. [, ]
  • Accuracy: The closeness of the measured values to the true value. [, ]
  • Precision: The degree of agreement among repeated measurements. [, ]
  • Specificity: The ability of the method to distinguish this compound from other compounds. [, ]
  • Limit of detection (LOD) and limit of quantification (LOQ): The lowest concentrations at which this compound can be reliably detected and quantified, respectively. [, ]

Q14: What quality control measures are crucial during the production and use of this compound to ensure its safety and efficacy?

A14: While specific details are not explicitly outlined in the provided research, quality control measures during the production and use of this compound are essential. These measures may involve:

  • Raw material testing: Ensuring the purity and quality of the starting materials used to manufacture this compound. []
  • Process control: Monitoring and controlling critical parameters during the manufacturing process to maintain consistency. []
  • Finished product testing: Verifying that the final product meets established specifications for identity, purity, potency, and stability. []
  • Storage and handling: Establishing appropriate storage and handling conditions to maintain the quality of this compound throughout its shelf life. []

Q15: What are some potential alternatives to this compound for controlling histomonosis in poultry?

A15: The search for effective alternatives to this compound has intensified in light of its potential environmental and health concerns. Promising alternatives under investigation include:

  • Probiotics: These beneficial bacteria can help maintain a healthy gut microbiome in poultry, potentially enhancing their resistance to infections. [] While not a direct replacement for this compound, probiotics may contribute to a holistic approach to managing histomonosis.
  • Vaccines: Research on developing effective vaccines against histomonosis is ongoing. [, ] Experimental vaccines based on attenuated Histomonas meleagridis strains have shown promise in inducing protective immunity in turkeys. [, ]

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